N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is an organic compound that contains both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes a hydroxyl group and an ethanediamide linkage, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with 3-hydroxypropylamine to form an intermediate. This intermediate is then reacted with thiophen-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are typically applied to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under mild conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohol derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound’s furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyl group may also form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(furan-2-yl)propyl]-N’-[(thiophen-2-yl)methyl]ethanediamide
- N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)ethyl]ethanediamide
- N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]propanediamide
Uniqueness
N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-11(12-4-1-7-20-12)5-6-15-13(18)14(19)16-9-10-3-2-8-21-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVWOFDOFBWYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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